molecular formula C22H20N4O B3287594 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide CAS No. 847387-89-7

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B3287594
CAS No.: 847387-89-7
M. Wt: 356.4 g/mol
InChI Key: XKBABGQDMLXNNM-UHFFFAOYSA-N
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Description

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrimidine core fused to a substituted phenyl group. The structure includes a 2-methylphenyl moiety at the 5-position of the imidazopyrimidine ring and a 3-phenylpropanamide side chain. This compound’s design combines aromatic and amide functionalities, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability.

The imidazopyrimidine core contributes to π-π stacking interactions, while the amide group facilitates hydrogen bonding, making it a candidate for targeting enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-8-10-18(20-15-26-13-5-12-23-22(26)25-20)14-19(16)24-21(27)11-9-17-6-3-2-4-7-17/h2-8,10,12-15H,9,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBABGQDMLXNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method starts with the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further transformations to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride. These catalysts facilitate the one-pot, multicomponent reactions that are essential for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage, and various acids and bases for condensation reactions . The reaction conditions are typically mild and metal-free, making them suitable for large-scale synthesis.

Major Products: The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrimidine core. These derivatives often exhibit enhanced biological activities and are used in further drug development efforts .

Scientific Research Applications

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent . The compound’s ability to inhibit specific enzymes and interact with various molecular targets makes it a valuable tool in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

Imidazo[1,2-a]pyrimidine-Schiff Base Derivative

Compound : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine
Molecular Formula : C17H13N5S
Key Features :

  • Schiff base (imine) linkage instead of an amide.
  • Thiophene substituent for enhanced electronic delocalization.
  • Imidazopyrimidine core shared with the target compound.

Research Findings: Quantum chemical studies on this Schiff base derivative highlight a planar geometry with strong electron delocalization across the imidazopyrimidine-thiophene system. However, the absence of a propanamide chain may reduce its ability to form stable hydrogen-bonding networks with targets like kinases.

Property Target Compound Schiff Base Derivative
Core Structure Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine
Functional Group Amide Imine (Schiff base)
Key Substituent 3-Phenylpropanamide Thiophene-imine
Predicted LogP* ~3.5 ~3.8
Hydrogen Bond Capacity High (amide) Moderate (imine)

WHO-Listed Imidazo[1,2-a]pyridine Carboxamide

Compound : N-(5-{5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Molecular Formula : C20H16FN5O2
Key Features :

  • Imidazo[1,2-a]pyridine core (vs. pyrimidine in the target compound).
  • Fluorocyclopropyl-oxadiazole substituent for metabolic stability.
  • Carboxamide group instead of propanamide.

The fluorocyclopropyl-oxadiazole moiety is a known pharmacophore for resisting oxidative metabolism, which may confer longer half-life than the target compound.

Property Target Compound WHO-Listed Compound
Core Heterocycle Pyrimidine (2 N) Pyridine (1 N)
Key Substituent 3-Phenylpropanamide Fluorocyclopropyl-oxadiazole
Metabolic Stability Moderate High (fluorine + oxadiazole)
Molecular Weight ~386 g/mol 401.38 g/mol

Methoxy-Substituted Analog (BJ26036)

Compound : N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3-phenylpropanamide
Molecular Formula : C22H20N4O2
Key Features :

  • Methoxy group at the 2-position (vs. methyl in the target compound).
  • Identical propanamide side chain.

Research Findings: The methoxy group increases polarity (logP ~3.0 vs. This substitution could influence target selectivity; for example, methoxy groups are common in kinase inhibitors for optimizing binding-pocket interactions.

Property Target Compound BJ26036 (Methoxy Analog)
Substituent at 2-Position Methyl Methoxy
Molecular Formula C23H22N4O C22H20N4O2
Polarity Moderate Higher (due to methoxy)

Data Table Overview

Compound Name Core Structure Key Substituents Molecular Formula LogP*
Target Compound Imidazopyrimidine 2-Methylphenyl, propanamide C23H22N4O ~3.5
Schiff Base Derivative Imidazopyrimidine Thiophene-imine C17H13N5S ~3.8
WHO-Listed Compound Imidazopyridine Fluorocyclopropyl-oxadiazole C20H16FN5O2 ~2.9
BJ26036 Imidazopyrimidine 2-Methoxyphenyl, propanamide C22H20N4O2 ~3.0

*Predicted values based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3-phenylpropanamide

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